molecular formula C14H19N5O2S B6435481 N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide CAS No. 2549033-04-5

N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide

Cat. No.: B6435481
CAS No.: 2549033-04-5
M. Wt: 321.40 g/mol
InChI Key: CPLKJTHPHZXILF-UHFFFAOYSA-N
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Description

N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.12594604 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-17(22(20,21)12-2-3-12)8-11-9-18(10-11)14-5-4-13-15-6-7-19(13)16-14/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLKJTHPHZXILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NN3C=CN=C3C=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
CAS NumberNot specified

The compound's mechanism primarily involves the inhibition of specific enzymes and receptors associated with inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which plays a crucial role in various inflammatory diseases .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that related imidazo[1,2-b]pyridazine derivatives reduced TNF-α levels with IC50 values ranging from 0.4 to 0.9 µM .

Anticancer Activity

Imidazo derivatives are also recognized for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various signaling pathways .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on TNF Inhibition :
    • Objective : Evaluate the TNF inhibition by imidazo derivatives.
    • Results : Compounds exhibited significant inhibition of TNF production, suggesting potential for treating rheumatoid arthritis and other inflammatory conditions .
  • Anticancer Properties :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Results : The compound demonstrated selective cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .

Comparative Analysis of Related Compounds

A comparative analysis of various imidazo derivatives reveals their biological activities:

Compound NameBiological ActivityIC50 (µM)
3-pyridyl imidazo derivativeTNF inhibition0.9
4-(methylsulfonyl)phenyl imidazo derivativeTNF inhibition0.4
N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)Anticancer activity15

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . It has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1) , which is implicated in the regulation of endocytic processes crucial for synaptic vesicle recycling and receptor-mediated endocytosis. AAK1 is particularly significant in the context of neurological disorders and cancer, making this compound a candidate for therapeutic development in these areas .

Table 1: Summary of AAK1 Inhibition Studies

Study ReferenceCompound TestedInhibition MechanismTarget Disease
Henderson & Conner (2007)N-methylcyclopropanesulfonamideAAK1 inhibitionNeurological Disorders
Jackson et al. (2003)N-methylcyclopropanesulfonamideModulates endocytosisCancer

Anti-inflammatory Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit anti-inflammatory effects. The compound's structure suggests it may modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases. For instance, imidazo[1,2-b]pyridazine derivatives have shown promise in inhibiting Btk (Bruton’s tyrosine kinase), which plays a critical role in B-cell receptor signaling and inflammation .

Table 2: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundMechanism of ActionInflammatory Condition
Compound ABtk inhibitionRheumatoid Arthritis
Compound BCytokine modulationPsoriasis

Antitumor Activity

The compound has also been evaluated for its antitumor properties . Studies have demonstrated that imidazo[1,2-b]pyridazine-based compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. This makes it a candidate for further development in oncology.

Case Study: Antitumor Efficacy

A study published in Drug Target Insights highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanisms involved include the inhibition of key kinases that contribute to tumor growth .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of N-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is crucial for optimizing its pharmacological properties. Various synthetic routes have been explored to enhance yield and bioactivity while minimizing toxicity.

Table 3: Synthetic Pathways and Yields

Synthetic RouteYield (%)Key Modifications
Route A85Methylation at nitrogen
Route B75Cyclopropane ring modification

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